molecular formula C8H18N2O B1204408 n-(6-aminohexyl)acetamide CAS No. 49631-88-1

n-(6-aminohexyl)acetamide

Cat. No.: B1204408
CAS No.: 49631-88-1
M. Wt: 158.24 g/mol
InChI Key: WRJPJZTWQTUPQK-UHFFFAOYSA-N
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Description

N-(6-aminohexyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-aminohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPJZTWQTUPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964311
Record name N-(6-Aminohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49631-88-1
Record name N-Acetyl-1,6-diaminohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049631881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of N 6 Aminohexyl Acetamide As a Chemical Compound

N-(6-aminohexyl)acetamide is classified as an acetamide (B32628), characterized by a 6-aminohexyl group attached to the nitrogen atom of the acetamide moiety. finetechnology-ind.com It is a white to off-white crystalline solid that is soluble in water and organic solvents like ethanol (B145695) and methanol. finetechnology-ind.com The presence of both a flexible aliphatic chain and polar functional groups contributes to its solubility and reactivity.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C8H18N2O finetechnology-ind.com
Molecular Weight ~158.24 g/mol finetechnology-ind.comalfa-chemistry.com
CAS Number 49631-88-1 finetechnology-ind.comalfa-chemistry.comarkpharmtech.comglpbio.combldpharm.com
Appearance White to off-white crystalline solid finetechnology-ind.com
Solubility Soluble in water, ethanol, and methanol finetechnology-ind.com

Significance of the Amino and Acetamide Moieties in Chemical and Biological Contexts

The chemical behavior and utility of N-(6-aminohexyl)acetamide are largely dictated by its two key functional groups: the amino group (-NH2) and the acetamide (B32628) group (-NHCOCH3).

The amino group is a fundamental functional group in organic chemistry and biochemistry. fiveable.mestudysmarter.co.ukchemistrytalk.org It consists of a nitrogen atom bonded to two hydrogen atoms and is basic in nature, readily accepting a proton to form a positively charged ammonium (B1175870) group (R-NH3+). chemistrytalk.org This basicity is crucial for its reactivity in various chemical reactions, including the formation of peptide bonds, which are essential for protein structure. fiveable.mechemistrytalk.orgnumberanalytics.comnumberanalytics.com Amino groups are integral to amino acids, the building blocks of proteins, and play significant roles in metabolism and cellular signaling. fiveable.menumberanalytics.com The presence of the amino group in this compound makes it a valuable building block in the synthesis of more complex molecules. finetechnology-ind.com

The acetamide group , the simplest amide derived from acetic acid, also plays a significant role in chemistry and biology. patsnap.compatsnap.comsciencewithshobha.com The amide bond is characterized by a carbonyl group attached to a nitrogen atom. This functional group can form hydrogen bonds, which influences the solubility and interaction of the molecule with other compounds. patsnap.comsolubilityofthings.com In biochemical research, the ability of the acetamide group to interact with molecular structures like proteins and enzymes is of particular interest. patsnap.com Acetamide and its derivatives are used as solvents, plasticizers, and are studied for their potential in medicinal chemistry and the synthesis of pharmaceuticals. patsnap.compatsnap.comsciencewithshobha.comwikipedia.org

Evolution of Research Directions for N 6 Aminohexyl Acetamide

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through straightforward and efficient methods.

Reaction of 1,6-diaminohexane with Ethyl Acetate

A common and direct method for the synthesis of this compound involves the mono-N-acetylation of 1,6-diaminohexane. In a typical procedure, 1,6-diaminohexane is treated with ethyl acetate. prepchem.com The reaction is generally carried out at room temperature over a couple of days. Following the reaction period, unreacted starting materials and byproducts like water and ethanol (B145695) are removed via distillation. The desired product, this compound, is then isolated by distillation under reduced pressure. This method has been reported to yield the product in good amounts. prepchem.com For instance, a described synthesis started with 50.1 g of 1,6-diaminohexane and 13.2 g of ethyl acetate, resulting in a 65.8% yield of this compound. prepchem.com

ReactantsReagents/SolventsConditionsProductYield
1,6-diaminohexaneEthyl Acetate, WaterRoom Temperature, 2 daysThis compound65.8%

A data table summarizing the synthesis of this compound from 1,6-diaminohexane and ethyl acetate.

Use of Acetic Anhydride (B1165640) with 6-aminohexanal (B8501505)

While less commonly detailed in readily available literature for the direct synthesis of this compound, the use of acetic anhydride represents a potent acylation strategy. Acetic anhydride is a strong acetylating agent that reacts readily with primary amines. The synthesis would theoretically involve the reaction of 6-aminohexanal with acetic anhydride, followed by a reductive amination step to convert the aldehyde to a primary amine. However, the chemoselectivity of such a reaction would need careful control to avoid N-acetylation of the final primary amine.

Derivatization Strategies for this compound

The presence of two distinct functional groups in this compound, a primary amine and an acetamide, allows for a wide range of derivatization strategies.

Functionalization via the Primary Amine Group

The primary amine group is a key site for functionalization, enabling the attachment of this compound to various molecules and surfaces.

Amide Bond Formation: The primary amine can readily react with activated carboxylic acids, such as those activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt), to form stable amide bonds. mdpi.com This strategy has been employed to conjugate this compound to molecules like p-anisic acid. mdpi.com Another common method involves the reaction of the amine with N-hydroxysuccinimidyl (NHS) esters. nih.gov

Polymer Conjugation: this compound can be incorporated into polymeric structures. For instance, it can be copolymerized with acrylamide (B121943) and its derivatives to create functional polymers with pendant amino groups. oup.com These amino groups can then be used for further modifications, such as attachment to solid surfaces. oup.com

Hydroamination Reactions: The primary amine can participate in hydroamination reactions, which involve the addition of the N-H bond across a carbon-carbon double or triple bond. uni-halle.de This allows for the synthesis of more complex amine derivatives.

Functionalization ReactionReactant/MoietyReagents/ConditionsResulting Linkage/Structure
Amide Bond Formationp-Anisic AcidDCC, HOBtN-(6-(4-methoxybenzamido)hexyl)acetamide
Polymer ConjugationAcrylamideAmmonium (B1175870) persulfate, TEMEDPolyacrylamide with pendant aminohexyl groups
Reaction with NHS EstersN-hydroxysuccinimidyl estersMildly basic conditionsAmide bond

A data table illustrating various functionalization strategies via the primary amine group.

Modifications at the Acetamide Moiety

While the primary amine is more commonly targeted for derivatization, the acetamide group can also be modified, although this is less frequent.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, converting the molecule back to 1,6-diaminohexane.

Further N-alkylation/acylation: While challenging due to the reduced nucleophilicity of the amide nitrogen, it is theoretically possible to perform further reactions at this site under specific conditions. For instance, N-alkylation could be achieved using strong bases and alkylating agents.

Prodrug Design: The acetamide functional group is a feature that can be incorporated into prodrug design for certain inhibitors, where enzymatic hydrolysis in vivo releases the active drug. archivepp.com

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent linker for constructing more complex molecules and supramolecular assemblies.

Oligonucleotide Conjugates: this compound derivatives have been attached to oligonucleotides to improve their cellular delivery. nih.gov For example, it has been used to link small molecules like p-anisic acid to oligonucleotides via a biodegradable acid-labile phosphoramidate (B1195095) bond. mdpi.comnih.gov

Porphyrin Assemblies: A derivative of this compound has been used to create a porphyrin conjugation reagent. nih.gov The primary amine allows for coupling to molecules functionalized with NHS esters, leading to the formation of porphyrin-containing nanostructures. nih.gov

Polymeric Catalysts: this compound can be derived from the modification of polymers. For instance, polyacrylamide can be reacted with an excess of 1,6-diaminohexane in a transamidation reaction to produce a polymer with pendant aminohexyl groups, which is structurally related to a polymerized form of this compound. sid.ir This modified polymer has been used as a heterogeneous catalyst. sid.ir

ApplicationDescription
Oligonucleotide ConjugationUsed as a linker to attach small molecules to oligonucleotides for enhanced cellular uptake. nih.gov
Porphyrin NanostructuresIncorporated into a porphyrin reagent for conjugation to other molecules via the primary amine. nih.gov
Heterogeneous CatalysisA structurally related polymer with aminohexyl side chains acts as a reusable catalyst. sid.ir

A data table showing the incorporation of this compound into complex structures.

Solid-Phase Synthesis Approaches Utilizing this compound Linkers

Solid-phase peptide synthesis (SPPS) is a cornerstone technique where a peptide is assembled on an insoluble polymer support. biosynth.com this compound and its derivatives are frequently employed as linkers in SPPS, connecting the growing peptide chain to the solid resin. peptide.com The choice of linker is critical as it must remain stable throughout the synthesis cycles of protection and deprotection and allow for the final cleavage of the peptide from the resin. biosynth.com

The use of this compound-derived linkers is advantageous due to the flexibility of the hexyl chain and the reactivity of the terminal amino group, which allows for straightforward attachment to the solid support and subsequent coupling of the first amino acid. These linkers are compatible with both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protection strategies, the two most common methods in SPPS. peptide.comnih.gov

A key strategy involves "safety-catch" linkers, which are stable under the synthesis conditions but can be activated for cleavage by a specific chemical transformation. nih.govmdpi.com For instance, an N-acylsulfonamide linker can be activated by N-alkylation, rendering it susceptible to nucleophilic cleavage. mdpi.com This approach offers greater control over the final peptide release. Another example is the Dpr(Phoc) linker, which is stable in both acidic and basic conditions and is cleaved under mild alkaline conditions, making it suitable for the synthesis of sensitive peptides and their conjugates. nih.govmdpi.com

In the context of oligonucleotide synthesis, this compound-derived linkers facilitate the attachment of small molecules and ligands. A novel approach involves the activation of the 5'-terminal phosphate (B84403) of a support-bound oligonucleotide, followed by a reaction with a ligand containing a primary amino group, such as that in this compound derivatives. researchgate.net This method is efficient and compatible with standard solid-phase oligonucleotide synthesis. researchgate.net For example, N-(6-aminohexyl)-4-methoxybenzamide has been synthesized and attached to oligonucleotides using this strategy. researchgate.net

The table below summarizes various linker types used in solid-phase synthesis, highlighting the role of aminohexyl-containing structures.

Linker TypeActivation/Cleavage ConditionKey FeaturesApplication Example
Safety-Catch (e.g., Acyl-Sulfonamide) N-alkylation followed by nucleophilic attack. mdpi.comStable during synthesis, activated for cleavage. mdpi.comSynthesis of C-terminally modified peptides. nih.gov
Dpr(Phoc) Linker Mild alkaline hydrolysis or ammonolysis. nih.govmdpi.comStable to acid and base; useful for sensitive peptides. nih.govmdpi.comSynthesis of peptide conjugates and cyclic peptides. nih.govmdpi.com
Phosphoramidate Linker Acid-labile P-N bond cleavage. researchgate.netBiodegradable; suitable for oligonucleotide conjugation. researchgate.netAttachment of ligands like cholesterol to DNA/RNA. researchgate.net

Emerging Synthetic Techniques for this compound Analogs

Recent research has focused on developing novel synthetic methods to create a diverse range of this compound analogs with tailored properties. These emerging techniques often aim to improve efficiency, yield, and the ability to introduce complex functionalities.

One area of innovation is the synthesis of analogs for specific applications, such as antifouling agents. Inspired by marine natural products like phidianidine A, researchers have synthesized analogs like N-(6-aminohexyl)-2-(6-bromo-1H-indol-3-yl)acetamide. acs.orguit.no The synthesis typically involves the coupling of a substituted indole (B1671886) acetic acid with a protected 6-aminohexylamine derivative, followed by deprotection. acs.org Microwave-assisted synthesis has been employed to accelerate these reactions. acs.org

Another emerging area is the development of biotin (B1667282) derivatives for biomedical applications. For instance, biotin derivatives carrying two chelating DOTA units have been synthesized using this compound-related structures as spacers. scispace.com The synthesis involves solution-phase chemistry where a biotinyl amine is coupled with a spacer, which is then functionalized with the chelating agents. scispace.com

The synthesis of adenine (B156593) nucleotide analogs incorporating an N-(6-aminohexyl)carbamoyl moiety represents another innovative approach. nih.gov Reaction of ADP with hexamethylene diisocyanate yields N6-[N-(6-aminohexyl)carbamoyl]-derivatives of AMP, ADP, and ATP. nih.gov These analogs have shown coenzymic activity and have been immobilized on supports for applications in affinity chromatography. nih.goviupac.org

The table below presents a selection of recently synthesized this compound analogs and their synthetic strategies.

AnalogSynthetic StrategyKey ReagentsPotential Application
N-(6-Aminohexyl)-2-(6-bromo-1H-indol-3-yl)acetamide Amide coupling followed by deprotection. acs.org6-bromo-1H-indole-3-acetic acid, N-Boc-1,6-diaminohexane, HATU, DIPEA. acs.orgMarine antifouling agents. acs.orguit.no
Biotin-DOTA Conjugates Solution-phase coupling of biotinyl amine with functionalized spacers. scispace.comN-hexylaminobiotinyl amine, DOTA-NHS-ester. scispace.comBiomedical imaging and therapy. scispace.com
N6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotides Reaction of adenine nucleotides with diisocyanate. nih.govADP, hexamethylene diisocyanate. nih.govImmobilized coenzymes and affinity chromatography. nih.goviupac.org
Chlorin e6 Amide Derivatives Nucleophilic opening of an exocyclic ring with hexamethylenediamine. researchgate.netMethylpheophorbide a, hexamethylenediamine. researchgate.netPhotodynamic therapy. researchgate.net

Nucleophilic Reactivity of the Primary Amine

The terminal primary amine (-NH2) group is the most reactive site on the this compound molecule for nucleophilic reactions. Its reactivity is characteristic of a primary alkylamine, where the lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. The nucleophilicity of primary amines is influenced by factors such as steric hindrance, solvent, and the electronic nature of the reaction partner. researchgate.netacs.org

The reactivity of the primary amine allows it to participate in numerous fundamental organic reactions:

Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions, for instance, with alkyl halides or in directed SNAr reactions on haloarenes substituted with a directing group like a carboxamide. rsc.org

Nucleophilic Addition: It readily undergoes nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a carbinolamine intermediate. mdpi.com

Acylation: The amine can be acylated by acid chlorides, anhydrides, or activated esters to form a new, more complex amide bond. This reaction is fundamental in peptide synthesis and the conjugation of molecules. libretexts.org

Hydroamination: In the presence of suitable catalysts, the amine can add across carbon-carbon multiple bonds (alkenes and alkynes), a process known as hydroamination. uni-halle.de

The nucleophilicity of amines is not always directly correlated with their basicity (pKaH values). acs.org Studies comparing various amines show that while a correlation exists, factors like solvent and structure play a significant role. For example, in acetonitrile (B52724), primary and secondary alkylamines are generally more nucleophilic than aromatic amines like aniline. researchgate.net The reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates can be used to temporarily reduce the amine's nucleophilicity, allowing for selective reactions at other sites on a molecule. mdpi.comnih.gov

Amine TypeGeneral Reactivity TrendTypical ReactionsControlling Factors
Primary Alkylamine (e.g., in this compound)Strongly nucleophilic. researchgate.netImine formation, Acylation, SNAr, Hydroamination. rsc.orgmdpi.comuni-halle.deSolvent polarity, Steric hindrance, Basicity. researchgate.netrsc.org
Secondary AlkylamineGenerally more nucleophilic than primary amines. acs.orgEnamine formation, Acylation.Increased steric hindrance can reduce reactivity. rsc.org
Aromatic Amine (e.g., Aniline)Weaker nucleophile than alkylamines due to delocalization of lone pair into the aromatic ring. researchgate.netSNAr (often requires activation), Diazotization.Substituents on the aromatic ring (electron-donating groups increase reactivity).

Amide Bond Formation and Stability

The acetamide group in this compound is a robust functional group. The stability of the amide bond arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance stabilization makes amides less reactive than other carboxylic acid derivatives like esters or acid chlorides. libretexts.orgacs.org

Formation: Amide bonds can be formed through several synthetic routes. The acetamide in this compound is itself formed via such a reaction, and the primary amine can be used to create new amide linkages. Common methods include:

Reaction with Acid Chlorides/Anhydrides: The reaction of an amine with a highly reactive acid chloride or anhydride is a straightforward and common method for amide synthesis. libretexts.org

Coupling Reagents: Direct condensation of a carboxylic acid and an amine is often inefficient. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov

Catalytic Amidation: Modern methods utilize catalysts, such as those based on boron or titanium, to facilitate the direct condensation of carboxylic acids and amines under milder conditions. researchgate.netacs.org

Thermal Dehydration: Direct reaction between a carboxylic acid and an amine at high temperatures can form an amide by driving off water. This process often involves an initial acid-base reaction to form an ammonium carboxylate salt. researchgate.net

Stability and Hydrolysis: Amide bonds are generally stable under neutral conditions but can be cleaved (hydrolyzed) under acidic or basic conditions, typically requiring heat. libretexts.org

Acidic Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. This is followed by the elimination of the amine. libretexts.org

Basic Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic amine leaving group. libretexts.org The stability can be influenced by structural modifications. For example, sterically hindered or twisted amides can exhibit increased susceptibility to cleavage because resonance is disrupted. acs.org

MethodReagentsGeneral ConditionsAdvantages/Disadvantages
From Acid ChloridesAmine + Acid ChlorideOften at room temperature, may use a non-nucleophilic base to scavenge HCl.High reactivity, but acid chlorides can be moisture-sensitive. libretexts.org
From Carboxylic Acids (with Coupling Agent)Amine + Carboxylic Acid + Coupling Agent (e.g., DCC, HOBt)Mild conditions, widely used in peptide synthesis. nih.govStoichiometric amounts of coupling agents and byproducts are generated.
Catalytic Direct AmidationAmine + Carboxylic Acid + Catalyst (e.g., Borate esters, TiCl4)Varies with catalyst, often requires elevated temperatures. researchgate.netMore atom-economical and sustainable. researchgate.net
Thermal DehydrationAmine + Carboxylic AcidHigh temperatures (e.g., >100°C) to remove water. researchgate.netSimple, but harsh conditions can be incompatible with sensitive functional groups.

Investigation of Reaction Selectivity and Stereochemistry

When molecules with multiple reactive sites or the potential for forming stereoisomers undergo reaction, controlling selectivity is a primary challenge in synthetic chemistry. For a molecule like this compound, this can involve chemoselectivity (reacting the amine versus the amide) or, in more complex reactions, stereoselectivity (controlling the 3D arrangement of atoms).

Chemoselectivity: The primary amine is significantly more nucleophilic than the amide nitrogen. Therefore, reactions with electrophiles under typical nucleophilic substitution or addition conditions will occur selectively at the primary amine. The acetamide group itself can be considered a protecting group for one of the amines of the parent 1,6-diaminohexane, allowing for selective functionalization. conicet.gov.ar

Stereoselectivity: While this compound itself is achiral, it is frequently used as a linker to connect to chiral molecules, such as carbohydrates or amino acids. In these syntheses, controlling the stereochemistry of newly formed chiral centers is crucial. mdpi.comacs.org For example, in glycosylation reactions to attach a sugar moiety to the aminohexyl linker, the stereochemistry at the anomeric carbon (the new glycosidic bond) must be controlled. This is often achieved by:

Choice of Glycosyl Donor: The protecting groups on the sugar ring can influence the stereochemical outcome through neighboring group participation.

Catalysts and Promoters: Lewis acids and other promoters used in glycosylation can direct the stereoselectivity of the reaction. acs.org

Reaction Conditions: Temperature and solvent can also play a role in favoring one stereoisomer over another.

In hydroamination reactions, catalytic systems can be designed to alter steric hindrance and reaction mechanisms, thereby enabling controlled stereoselectivity and the synthesis of specific chiral amino compounds. uni-halle.de However, achieving high selectivity can be challenging, and mixtures of products, such as α- and β-addition products, can sometimes form. uni-halle.de

Computational Chemistry Studies on Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. nih.govresearchgate.net While specific computational studies focused exclusively on this compound are not prominent in the literature, the principles are widely applied to its constituent functional groups and reaction types.

Applications in Mechanistic Investigations:

Mapping Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This helps to elucidate the step-by-step mechanism of complex transformations, such as direct amide formation or catalytic cycles. acs.orgresearchgate.net For instance, computational studies have been used to assess whether direct amide formation proceeds through a zwitterionic or a neutral intermediate pathway. researchgate.net

Predicting Reactivity and Selectivity: Molecular orbital calculations, such as analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nucleophilic and electrophilic character of different sites within a molecule. nih.govunibo.it This can help predict which sites are most likely to react. In some cases, calculations have shown that steric effects, rather than electronic factors, govern the relative activities of a series of compounds. conicet.gov.ar

Analyzing Non-covalent Interactions: Computational methods can model and quantify electrostatic interactions, which can be crucial for directing reactivity. For example, studies have suggested that an electrostatic attraction between a negatively charged carbamate (B1207046) (formed from an amine and CO2) and a positively charged radical can overwhelm inherent bond dissociation energies to control the selectivity of a reaction. nih.gov

Computational MethodInformation ProvidedExample Application
Density Functional Theory (DFT)Reaction energies, transition state structures, potential energy surfaces. researchgate.netnih.govElucidating the mechanism of catalytic amide bond formation. acs.org
Molecular Orbital Theory (FMO)Energy and distribution of HOMO/LUMO, predicting sites of nucleophilic/electrophilic attack. nih.govAssessing the reactivity of different positions on an aromatic ring.
Natural Bond Orbital (NBO) AnalysisCharge delocalization, donor-acceptor interactions (e.g., resonance). researchgate.netQuantifying the stability of an amide bond through resonance.
Molecular Dynamics (MD) SimulationsConformational flexibility, solvent effects, binding interactions with macromolecules. researchgate.netSimulating the binding of a drug molecule to its protein target.

Kinetic and Thermodynamic Aspects of this compound Reactions

The rate (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound are governed by fundamental chemical principles.

Thermodynamics: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS).

Amide Formation: The direct condensation of an amine and a carboxylic acid to form an amide and water is typically a reversible process. The formation of a stable ammonium carboxylate salt is an exothermic side reaction. researchgate.net Driving the reaction to completion often requires removing water to shift the equilibrium, in accordance with Le Châtelier's principle.

Addition Reactions: Addition reactions, like hydroamination, are generally enthalpically favored (ΔH < 0) as stronger sigma bonds are formed at the expense of weaker pi bonds. However, they are entropically disfavored (ΔS < 0) because two molecules combine into one. According to the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS), this means that lower temperatures favor the addition product, while higher temperatures can promote the reverse reaction (elimination). uni-halle.de

Kinetics: The rate of a reaction depends on the activation energy, which is influenced by the mechanism and reaction conditions.

Amine Nucleophilicity: The kinetics of reactions involving the primary amine are directly related to its nucleophilicity. The rate constants for the reactions of various amines with standard electrophiles have been determined, allowing for the calculation of nucleophilicity parameters (N). acs.org These studies show that the correlation between reaction rate and pKa can be poor, indicating that other factors are at play. acs.org

Reaction Rate Factors: In catalyzed reactions like hydroamination, the reaction rate is dependent on several parameters, including the electronic properties of the substrate (e.g., electron-deficient alkenes react faster) and the basicity of the amine. uni-halle.de

Equilibrium and Rate Studies: In some biological contexts, the thermodynamics of metabolism and the kinetics of reaching a reactive state can be more critical for a molecule's activity than its simple binding affinity to a target. nih.gov Kinetic and pKa studies can reveal complex equilibria between reactive and inert states of a molecule in a biological medium. nih.gov

Applications of N 6 Aminohexyl Acetamide in Bioconjugation and Chemical Biology

Role as a Linker Molecule in Bioconjugation

The primary function of N-(6-aminohexyl)acetamide in bioconjugation is to serve as a spacer or linker. The terminal primary amine provides a reactive handle for conjugation to molecules of interest, while the acetylated amine at the other end can modulate properties or serve as a stable terminus. The hexyl chain offers flexibility and spatial separation between the conjugated entities, which can be crucial for maintaining the biological activity of the biomolecule.

Conjugation to Peptides and Proteins

The primary amine of this compound is readily used for conjugation to peptides and proteins. This is often achieved by reacting the amine with activated carboxylic acids or other electrophilic groups present on the target peptide or protein. This conjugation strategy is a cornerstone in creating complex biomolecular structures. For instance, it is used in the synthesis of peptide-drug conjugates, where the linker connects a targeting peptide to a therapeutic agent. drugbank.comnih.gov The flexibility of the hexyl chain can be advantageous in ensuring that the conjugated protein or peptide can still interact effectively with its biological partners. nih.gov

In one application, this compound derivatives have been used to link ruthenium complexes to peptides for photodynamic therapy applications. The linker ensures that the photosensitizer is held at an optimal distance from the peptide, allowing for targeted cell destruction upon light activation. Furthermore, it has been integral in developing synthetic antimicrobial peptides, where it forms part of the structure of peptide-based drug candidates. drugbank.com

Attachment to Oligonucleotides and Nucleic Acid Mimics

In the realm of nucleic acids, this compound and its derivatives are used to attach various functional groups to oligonucleotides and their mimics, such as Peptide Nucleic Acids (PNA). unina.it The amino group of the linker can be reacted with an activated phosphate (B84403) group at the 5'-end of a support-bound oligonucleotide. researchgate.netnih.gov This method allows for the postsynthetic modification of nucleic acids, enabling the attachment of labels, delivery agents, or other moieties. mdpi.com

This strategy has been employed to link metal complexes to oligonucleotides for applications in nanotechnology and as probes for DNA-protein interactions. mdpi.com For example, ruthenium complexes have been attached to the 5'-end of oligonucleotides via an amino-hexyl linker to create DNA-based nanowires. mdpi.com The linker provides the necessary flexibility and spacing for the proper assembly of these nanostructures. Moreover, this linker has been used in the development of 2'-functionalized RNA, where a 2'-O-(6-aminohexyl)phosphate group can be introduced to modify the properties of the RNA molecule. mdpi.com

Integration into Biotinylation Strategies

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in biotechnology for detection, purification, and immobilization. This compound can serve as a linker between biotin and the molecule of interest. The amino group of the linker is reacted with an activated form of biotin, and the resulting biotinylated linker can then be conjugated to a target molecule, such as a protein or nucleic acid.

This approach has been used to create biotin derivatives with enhanced properties. For example, derivatives of biotin incorporating an N-hexylamino group have been synthesized for use in various assays. scispace.com In some cases, the linker can be elongated or modified to include other functional groups, such as chelating agents for metal ions, creating multifunctional biotinylation reagents. scispace.comgoogleapis.com

Application in PROTAC® Research and Development

Proteolysis-targeting chimeras (PROTACs®) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Linkers are a critical component of PROTACs®, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker significantly influence the formation and stability of the ternary complex (target protein-PROTAC®-E3 ligase), which is essential for efficient degradation. nih.gov

This compound derivatives are utilized as linkers in the synthesis of PROTACs®. For example, a functionalized cereblon ligand, Thalidomide 4'-oxyacetamide-alkylC6-amine, incorporates an E3 ligase ligand and an alkyl linker with a terminal amine ready for conjugation to a target protein ligand. rndsystems.combio-techne.com This building block approach allows for the modular synthesis of PROTAC® libraries with varying linker lengths and compositions to screen for optimal target degradation. nih.govsigmaaldrich.com

Utilization in Affinity Chromatography and Protein Purification

Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions. This compound is used to create affinity matrices by immobilizing a ligand onto a solid support, such as agarose (B213101) beads. The primary amine of the linker can be covalently attached to the support, and the other end can be modified to present a specific ligand that will bind to the target protein.

Immobilization of Ligands for Enzyme Purification

A key application of this compound in affinity chromatography is the purification of enzymes. A ligand that specifically binds to the enzyme of interest is attached to the linker, which is in turn immobilized on a chromatography resin. nih.gov

One innovative approach involves the use of nicotinamide (B372718) N1-(N-(6-aminohexyl)-acetamide)-agarose. nih.gov By itself, the immobilized nicotinamide has no affinity for dehydrogenases. However, when an adduct is formed with a ketone or aldehyde that is a substrate or inhibitor of a specific dehydrogenase, the matrix becomes highly specific for that enzyme. nih.gov For example, an adduct with pyruvate (B1213749) specifically binds lactate (B86563) dehydrogenase, while an adduct with α-ketoglutarate binds glutamate (B1630785) dehydrogenase. nih.gov This "induced specificity" allows for the rapid and targeted isolation of different dehydrogenases using the same base matrix. nih.gov

Similarly, NAD+ analogues, such as N6-(6-aminohexyl)-NAD+, have been immobilized on sepharose to create affinity columns for the purification of NAD(P)+-dependent dehydrogenases. msu.eduresearchgate.netresearchgate.net The this compound linker provides the necessary spacing between the support and the coenzyme analogue, allowing for effective binding of the target enzymes. iupac.orgresearchgate.net

Table 1: Research Findings on this compound Applications

Application Area Specific Use Key Finding
PROTAC® Development Linker for Cereblon Ligand The this compound linker provides a terminal amine for conjugation to a target protein ligand, enabling the synthesis of PROTACs®. rndsystems.combio-techne.com
Affinity Chromatography Induced Specificity for Dehydrogenases An adduct of immobilized nicotinamide N1-(N-(6-aminohexyl)-acetamide) with pyruvate specifically binds lactate dehydrogenase. nih.gov
Affinity Chromatography Induced Specificity for Dehydrogenases An adduct of immobilized nicotinamide N1-(N-(6-aminohexyl)-acetamide) with α-ketoglutarate specifically binds glutamate dehydrogenase. nih.gov
Enzyme Purification Immobilized NAD+ Analogue N6-carboxymethyl-NAD immobilized on amino-linker-modified sepharose beads can be used by various dehydrogenases as a cofactor. msu.edu

| Oligonucleotide Conjugation | 5'-End Modification | The primary amine of the linker can react with an activated 5'-terminal phosphate of a support-bound oligonucleotide for postsynthetic functionalization. researchgate.netnih.gov |

Development of Affinity Matrices

This compound serves as a crucial spacer arm in the construction of affinity chromatography matrices, facilitating the purification of various enzymes. Its hexyl chain provides sufficient length and flexibility to position an immobilized ligand away from the matrix backbone, thereby minimizing steric hindrance and improving the accessibility for target protein binding.

A notable application involves the creation of affinity matrices for NAD(P)+-dependent dehydrogenases. nih.gov In one method, this compound is coupled to an agarose matrix, and then nicotinamide is attached to the free amino group. nih.govontosight.ai This initial matrix has no inherent affinity for dehydrogenases. However, it can be activated by adding a specific ketone or aldehyde. nih.gov The adduct formed between the immobilized nicotinamide and the ketone/aldehyde creates a highly specific binding site for the dehydrogenase that recognizes the added molecule as a substrate or inhibitor. nih.gov This "induced specificity" allows for the rapid and targeted isolation of a particular dehydrogenase from a complex mixture. nih.gov

For instance, an adduct prepared with sodium pyruvate specifically binds lactate dehydrogenase, while an adduct with alpha-ketoglutarate (B1197944) selectively binds glutamate dehydrogenase. nih.gov This highlights the versatility of the this compound linker in creating customizable affinity supports.

Similarly, the compound is used to synthesize NAD+ analogues immobilized on supports like Sepharose. researchgate.net For example, N6-carboxymethyl-NAD+ can be condensed with the amino group of the linker to create NAD+-N6-[N-(6-aminohexyl)-acetamide]. researchgate.net This immobilized coenzyme demonstrates coenzymic activity and is effective in binding various dehydrogenases, which can then be specifically eluted. researchgate.netnih.gov

Table 1: Examples of this compound in Affinity Matrices

Matrix TypeTarget Enzyme(s)Principle of SeparationResearch Finding
Nicotinamide-Adduct AgaroseLactate Dehydrogenase, Glutamate DehydrogenaseFormation of a specific ternary complex between the enzyme, the immobilized nicotinamide adduct, and a ketone/aldehyde. nih.govEnables rapid, one-step isolation of a specific dehydrogenase by using a substrate or inhibitor to induce binding affinity. nih.gov
NAD+-N6-[N-(6-aminohexyl)-acetamide]-SepharoseMalate Dehydrogenase, Alcohol Dehydrogenase, Lactate DehydrogenaseGeneral affinity of dehydrogenases for the immobilized NAD+ coenzyme analogue. researchgate.netThe synthesized matrix showed coenzymic activity and was effective for the affinity chromatography of various dehydrogenases. researchgate.net
N6-(6-aminohexyl)-AMP-AgaroseDehydrogenasesGeneral ligand affinity chromatography based on the interaction with the adenosine (B11128) monophosphate (AMP) moiety of NAD+. iupac.orgDemonstrates that for many dehydrogenases, immobilizing a fragment of the coenzyme (like AMP) via a linker is sufficient for effective purification. iupac.org

Development of Enzyme Substrates and Inhibitors

The structural features of this compound, particularly its flexible hexyl chain terminating in a primary amine, make it a valuable building block for synthesizing enzyme substrates and inhibitors. It often functions as a linker to conjugate a pharmacophore or an inhibitor moiety to another molecule or a support structure.

In the field of PROteolysis TArgeting Chimeras (PROTACs), derivatives of this compound are employed to link a ligand for an E3 ubiquitin ligase (like cereblon) to a ligand for a target protein, inducing the degradation of the target. bio-techne.comrndsystems.com For example, Thalidomide 4'-oxyacetamide-alkylC6-amine is a functionalized cereblon ligand that incorporates an alkyl linker with a terminal amine, derived from the this compound structure, ready for conjugation to a target protein ligand. bio-techne.comrndsystems.com

Another application is in the development of matrix metalloproteinase (MMP) inhibitors. Researchers have functionalized sodium hyaluronate by grafting it with 2-((N-(6-aminohexyl)-4-methoxyphenyl)sulfonamido)-N-hydroxyacetamide, a potent MMP-12 inhibitor. researchgate.netsci-hub.se In this conjugate, the this compound component acts as the spacer connecting the inhibitor to the hyaluronic acid backbone. researchgate.netsci-hub.se The resulting biomaterial not only retains the viscoelastic properties of hyaluronic acid but also exhibits nanomolar affinity for MMP-12 and increased resistance to enzymatic degradation by hyaluronidase (B3051955). researchgate.netsci-hub.se

Furthermore, derivatives have been synthesized to act as inhibitors of other enzymes, such as cyclooxygenases (COX). mdpi.com By incorporating the this compound linker, a COX-1 inhibitor was attached to a fluorescent probe, creating a tool for potential imaging applications. mdpi.com

Table 2: this compound in Enzyme Substrates and Inhibitors

Compound/System TypeTarget Enzyme/ProteinRole of this compoundResearch Finding
Thalidomide 4'-oxyacetamide-alkylC6-amineCereblon (E3 Ligase)Forms the core of the linker for PROTAC development. bio-techne.comrndsystems.comProvides a functionalized building block with a terminal amine for conjugation to a target protein ligand, facilitating PROTAC synthesis. bio-techne.comrndsystems.com
Sodium hyaluronate-g-2-((N-(6-aminohexyl)-4-methoxyphenyl)sulfonamido)-N-hydroxyacetamideMatrix Metalloproteinase-12 (MMP-12)Acts as a linker to attach the MMP-12 inhibitor to the sodium hyaluronate polymer. researchgate.netsci-hub.seThe resulting conjugate shows nanomolar inhibitory affinity for MMP-12 and has increased resistance to hyaluronidase degradation. researchgate.netsci-hub.se
Fluorescent COX-1 InhibitorCyclooxygenase-1 (COX-1)Functions as a spacer between the COX-1 inhibitory moiety and a fluorescent dye. mdpi.comThe synthesized conjugate was found to be a potent and selective inhibitor of COX-1 in vitro. mdpi.com
NAD+-N6-[N-(6-aminohexyl)-acetamide]DehydrogenasesFunctions as a coenzyme analogue substrate. researchgate.netThe soluble derivative demonstrated coenzymic activity with malate, alcohol, and lactate dehydrogenases. researchgate.net

Application in Molecular Diagnostics

This compound and its close derivatives are utilized in molecular diagnostics primarily as linkers to attach probes, labels, or other functional molecules to surfaces or larger polymeric structures. The hexylamino group provides a reactive handle for covalent attachment while offering spatial separation that can be critical for the function of the diagnostic system.

One significant application is in the synthesis of polyacrylamide-based diagnostic tools. oup.com Co-polymerization of acrylamide (B121943) with N-(6-aminohexyl)acrylamide hydrochloride and an acrylamide-oligomer conjugate results in a soluble polymer. oup.com This polymer, featuring reactive aminohexyl side chains, can be used in diagnostic applications involving PNA-like oligonucleotide mimics. oup.com The amino groups can be further modified, for example, by labeling with fluorescent dyes like fluorescein (B123965) isothiocyanate for quantification and detection purposes. oup.com

The compound's structure is also integral to the development of fluorescent probes for cellular imaging and diagnostics. For instance, a complex molecule designed as a fluorescent probe incorporates a hexyl spacer derived from the this compound concept to link a 4-nitro-2,1,3-benzoxadiazol-7-yl (NBD) fluorophore to an indole (B1671886) moiety. The NBD group allows the compound to be used in cell imaging, tracking, and the study of molecular interactions.

In other advanced diagnostic methods, such as those involving signal amplification, derivatives of this compound are part of the system's components. For example, in certain enzyme-linked detection methods, a labeling conjugate interacts with a precursor molecule that contains a detectable label. google.com The this compound structure can be part of this precursor, linking the reactive part of the molecule to the label. google.com

Table 3: Use of this compound in Molecular Diagnostics

Diagnostic ApplicationTechnique/PlatformRole of this compound (or derivative)Key Finding
PNA-like Oligonucleotide Mimic AssaysPolyacrylamide Co-polymersProvides reactive aminohexyl groups on a polymer backbone for probe attachment and modification. oup.comCreates soluble polyacrylamide-oligomer copolymers with functional groups for use in molecular diagnostic applications. oup.com
Fluorescent Probes for Cellular ImagingFluorescence MicroscopyActs as a flexible linker connecting a fluorescent dye (NBD) to a targeting moiety. The fluorescent properties of the NBD group allow the compound to be used for cell imaging, tracking, and other biological studies.
Signal Amplification in ImmunoassaysEnzyme-Mediated Signal AmplificationForms part of a precursor molecule, linking a detectable label to the reactive moiety. google.comThe structure is suitable for inclusion in complex labeling conjugates used for detecting biological targets with high sensitivity. google.com

N 6 Aminohexyl Acetamide in Materials Science and Polymer Chemistry

Surface Modification of Materials

The presence of the 6-aminohexyl group in N-(6-aminohexyl)acetamide provides it with surface-modifying properties. finetechnology-ind.com This functionality enables the alteration of surface characteristics of various materials, leading to enhanced compatibility, stability, and functionality for a multitude of applications. finetechnology-ind.com

Functionalization of Nanoparticles and Biomaterials

This compound is utilized to modify the surfaces of nanoparticles and biomaterials. finetechnology-ind.com This functionalization can improve the interaction of these materials with biological systems and other chemical entities. For instance, the amino group can be used to attach bioactive molecules, targeting ligands, or other polymers to the surface of nanoparticles, thereby creating sophisticated drug delivery systems or diagnostic tools.

In a notable application, a derivative of this compound was grafted onto sodium hyaluronate. researchgate.netsci-hub.se This modification aimed to create a viscosupplement with enhanced resistance to degradation by hyaluronidase (B3051955), an enzyme that breaks down hyaluronic acid in the body. researchgate.netsci-hub.se The resulting material demonstrated promising properties for the treatment of osteoarthritis. researchgate.net

Coatings and Tissue Engineering Applications

The ability of this compound to modify surfaces makes it a valuable component in the development of advanced coatings and materials for tissue engineering. finetechnology-ind.com By incorporating this compound, the surface properties of materials can be tailored to promote cell adhesion, proliferation, and differentiation, which are critical for the success of tissue engineering scaffolds. molaid.com

The functionalization of materials with this compound can also be used to create biocompatible coatings for medical implants, reducing the risk of rejection and improving integration with surrounding tissues. finetechnology-ind.com

Copolymerization with Acrylic Acid Derivatives

This compound can be copolymerized with acrylic acid and its derivatives to produce functional polymers with a range of properties. The reactivity ratios of monomers like acrylamide (B121943) and acrylic acid are known to be dependent on factors such as pH, which influences the final polymer structure. google.com The incorporation of the aminohexyl acetamide (B32628) moiety introduces specific functionalities into the polymer backbone, which can be utilized for further chemical modifications or to impart desired characteristics to the material.

For example, copolymers containing reactive aminohexyl groups have been synthesized for applications in molecular diagnostics. oup.com These copolymers can be attached to solid surfaces, such as glass slides, to create microarrays for the detection of nucleic acids. oup.com The amino groups on the polymer provide a point of attachment for probes that can specifically bind to target molecules. oup.com

Synthesis of Polypeptoids and Polyamides

The bifunctional nature of this compound, possessing both an amine and an acetamide group, makes it a suitable monomer for the synthesis of polyamides and polypeptoids. finetechnology-ind.com Polyamides are a class of polymers characterized by repeating amide linkages, and they exhibit a wide range of properties depending on their specific chemical structure. researchgate.net

The synthesis of alternating copolyamides has been achieved through the polycondensation of diamine-diacid type monomers. researchgate.net this compound and its derivatives can serve as the diamine component in such reactions, leading to the formation of polyamides with tailored properties for various applications, including fibers, films, and engineering plastics. researchgate.net

Integration into Hydrogels and Biomaterials

This compound and its derivatives are increasingly being integrated into hydrogels and other biomaterials to enhance their properties and functionality. researchgate.netdntb.gov.uaunisi.it Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for a variety of biomedical applications, including drug delivery and tissue engineering. researchgate.net

Research has shown the functionalization of sodium hyaluronate with a derivative of this compound to create a hydrogel with improved viscoelastic properties and resistance to enzymatic degradation. researchgate.netsci-hub.se The resulting biomaterial was found to be cytocompatible with human chondrocytes, suggesting its potential as a viscosupplement for treating knee osteoarticular disease. researchgate.netsci-hub.se The integration of such functional molecules can impart therapeutic properties directly into the biomaterial scaffold. sci-hub.se

Below is a table summarizing the applications of this compound in materials science:

Application AreaSpecific UseKey Findings/Benefits
Surface Modification Functionalization of nanoparticlesEnhanced compatibility and stability for drug delivery. finetechnology-ind.com
Coatings for medical implantsImproved biocompatibility and tissue integration. finetechnology-ind.com
Tissue engineering scaffoldsPromotes cell adhesion and proliferation. molaid.com
Copolymerization With acrylic acid derivativesCreates functional polymers for diagnostics. oup.com
Polymer Synthesis Monomer for polyamides/polypeptoidsProduces polymers with tailored properties. finetechnology-ind.comresearchgate.net
Biomaterials Integration into hydrogelsEnhances viscoelasticity and degradation resistance. researchgate.netsci-hub.se

Advanced Characterization Techniques for N 6 Aminohexyl Acetamide and Conjugates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of N-(6-aminohexyl)acetamide. These methods probe the molecular structure at the atomic level, providing a comprehensive picture of the compound's constitution.

Table 1: Representative NMR Data for this compound Derivatives
TechniqueFunctional GroupTypical Chemical Shift (ppm)Reference
¹H NMRAcetamide (B32628) CH₃~2.1
¹³C NMRAcetamide C=O~170 rsc.org
³¹P NMRGuanosine α-thio-monophosphate (in conjugate)43.65 rsc.org

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are essential for determining the molecular weight and elemental composition of this compound and its derivatives. HRMS provides highly accurate mass measurements, which can confirm the molecular formula. rsc.org The fragmentation patterns observed in MS/MS experiments offer valuable insights into the compound's structure. researchgate.netnih.gov For primary amides, a characteristic fragmentation is the McLafferty rearrangement. libretexts.org In aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The molecular ion peak for compounds containing an odd number of nitrogen atoms, like this compound, will be an odd number. libretexts.org

Table 2: Mass Spectrometry Data for this compound
PropertyValueReference
Molecular Weight158.24 g/mol nih.gov
Monoisotopic Mass158.141913202 Da nih.gov

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds. For example, the N-H stretch of the amide and amine groups is typically observed around 3300 cm⁻¹, while the C=O stretch of the amide appears at approximately 1650-1700 cm⁻¹. These characteristic peaks provide strong evidence for the presence of the acetamide and amino functionalities within the molecule.

Table 3: Key IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amide/Amine N-HStretch~3300
Amide C=OStretch~1650-1700

UV-Vis spectroscopy is used to analyze compounds with chromophores that absorb light in the ultraviolet and visible regions. While this compound itself does not have strong chromophores, its conjugates with molecules like chlorin (B1196114) e6 are characterized by their UV-Vis spectra. researchgate.net For example, conjugates used in photodynamic therapy are analyzed to confirm the covalent linkage and to study their photophysical properties. researchgate.net

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for analyzing complex mixtures containing this compound or its conjugates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound and its derivatives. nih.gov Reversed-phase HPLC is commonly employed, often using a C18 column. scirp.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scirp.orgsielc.comrsc.org For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com The retention time of the compound is a key parameter for its identification and quantification.

Table 4: Typical HPLC Conditions for the Analysis of this compound and Related Compounds
ParameterConditionReference
Stationary PhaseC18 Reverse Phase scirp.org
Mobile PhaseAcetonitrile/Water with Formic or Phosphoric Acid sielc.comrsc.org
DetectionUV (e.g., 532 nm for specific derivatives) or MS scirp.org

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size. While direct analysis of the small molecule this compound by gel filtration is uncommon, the technique is highly relevant for the characterization and purification of its larger conjugates.

In the context of bioconjugation, where this compound may act as a linker to attach to larger molecules such as proteins or polysaccharides, gel filtration is instrumental in separating the final conjugate from unreacted starting materials and byproducts. For instance, after conjugating a molecule to a protein via a linker derived from this compound, gel filtration can effectively remove excess linker and other small molecules, yielding a purified protein conjugate. microdetection.cn

A notable application involves the preparation of affinity chromatography media. In one study, nicotinamide (B372718) N1-(N-(6-aminohexyl)-acetamide) was coupled to agarose (B213101) beads. nih.gov This process creates a stationary phase for affinity chromatography. Gel filtration chromatography would be a critical step in the purification of the initial nicotinamide-linker conjugate before its immobilization on the agarose support to ensure that only the desired molecule is attached.

The general principle involves passing the reaction mixture through a column packed with a porous gel matrix. Larger molecules, such as the desired conjugate, are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like unreacted this compound or other reagents, enter the pores, increasing their path length and causing them to elute later. The choice of the gel matrix and its pore size is critical and is selected based on the size of the molecules to be separated.

Ion Mobility-Time of Flight-Mass Spectrometry

Ion Mobility-Time of Flight-Mass Spectrometry (IM-ToF-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. This multidimensional separation capability provides a high degree of specificity, which is particularly useful for identifying compounds in complex matrices.

A significant application of IM-ToF-MS in the analysis of this compound has been in the field of food contact materials. Research into substances migrating from polyurethane adhesives used in champagne cork stoppers identified this compound as a neo-formed compound. researchgate.netunizar.es These adhesives are produced by reacting polyols with an excess of diisocyanates, which can then react with food simulants like acetic acid to form various non-intentionally added substances (NIAS). researchgate.netunizar.es

In a study investigating the migration of compounds from polyurethane adhesives, this compound was identified in a 3% acetic acid (v/v) food simulant. researchgate.net The identification was achieved by comparing the accurate mass spectra and fragmentation patterns of the detected ions with those of proposed candidate structures. researchgate.net The use of IM-ToF-MS allowed for the confident identification of this compound among other neo-formed compounds. researchgate.net

The fragmentation of the identified this compound provides structural information. In mass spectrometry, the molecular ion of a compound is fragmented, and the resulting pattern of fragment ions serves as a fingerprint for its identification. For this compound, characteristic fragmentation pathways would involve the cleavage of the amide bond and the aliphatic chain. A study on the fragmentation of acetamide-containing sugar chains showed that the acetamide group can influence ionization and fragmentation patterns, with a sodium cation localizing on the acetamide group, leading to stable ions. nih.gov While this study was on different molecules, the principles of fragmentation of the acetamide group are relevant.

Table 1: IM-ToF-MS Identification of this compound

ParameterFindingReference
Context Identification of non-intentionally added substances (NIAS) from polyurethane adhesives. researchgate.netunizar.es
Sample Matrix 3% acetic acid (v/v) food simulant. researchgate.net
Identified Compound This compound researchgate.net
Identification Method Comparison of accurate mass spectra and fragmentation patterns with proposed candidates. researchgate.net

Fluorescence-Based Quantification Methods

Fluorescence-based methods offer high sensitivity for the quantification of molecules, including this compound. Since this compound itself is not fluorescent, these methods typically rely on the derivatization of its primary amino group with a fluorescent labeling agent.

The primary amine of this compound can react with various fluorescent reagents to produce a highly fluorescent conjugate that can be easily detected and quantified. Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). usp.orgusp.orgnih.gov

For example, OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole product. usp.org The resulting derivative can be excited at a specific wavelength, and the emitted fluorescence intensity, which is proportional to the concentration of the derivative, is measured. For OPA-derivatized amino acids, excitation is typically around 348 nm with emission measured at 450 nm. usp.orgusp.org A similar principle applies to the derivatization of this compound.

A specific example of a fluorescent derivative of this compound is found in the development of probes for biological receptors. In one study, a novel fluorescent ligand for adenosine (B11128) receptors was synthesized by reacting an amino derivative, which included an this compound linker, with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). unipi.it The resulting NBD-labeled conjugate exhibited fluorescence that allowed for the visualization of ligand-receptor interactions. unipi.it The spectroscopic properties of such fluorescent probes are critical for their application.

Table 2: Spectroscopic Properties of a Fluorescent NBD-labeled Triazinobenzimidazole Derivative with an this compound Linker

PropertyValueReference
Fluorophore 7-nitrobenzofurazan (NBD) unipi.it
Application Fluorescent labeling of human A1 and A2B adenosine receptors. unipi.it
Quantification Method Measurement of mean fluorescence intensity in selected regions using imaging software. unipi.it

The quantification process would involve creating a standard curve with known concentrations of the this compound derivative and measuring their fluorescence. The fluorescence of an unknown sample can then be measured under the same conditions, and its concentration can be determined by interpolation from the standard curve. This approach provides a sensitive and accurate method for quantifying this compound in various samples.

Computational and Theoretical Studies of N 6 Aminohexyl Acetamide

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. These models can provide valuable insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of a compound like N-(6-aminohexyl)acetamide.

Molecular dynamics (MD) simulations, a key component of molecular modeling, are powerful tools for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how a molecule like this compound would behave in different environments, such as in solution or in the presence of a biological macromolecule. These simulations can reveal information about the compound's conformational preferences, solvation properties, and potential binding modes with target proteins.

Despite the utility of these methods, a thorough search of the scientific literature did not yield specific molecular modeling or molecular dynamics simulation studies focused solely on this compound. Such studies would be beneficial in understanding its structural properties and potential biological interactions at an atomic level.

Quantum Chemical Calculations for Reactivity and Selectivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including optimized geometry, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

These calculations are instrumental in predicting a molecule's chemical reactivity and selectivity. For this compound, quantum chemical calculations could elucidate sites susceptible to nucleophilic or electrophilic attack, predict its acidity or basicity, and provide insights into its stability and degradation pathways. This information is crucial for understanding its chemical behavior and potential metabolic fate.

However, there is a lack of published research detailing specific quantum chemical calculations performed on this compound to determine its reactivity and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a molecule and observing the corresponding changes in its activity, researchers can identify key chemical features responsible for its biological effects.

For this compound, SAR studies would involve synthesizing and testing a series of analogues with modifications to the hexyl chain, the acetamide (B32628) group, or the terminal amino group. The resulting data would help in constructing a model that correlates specific structural features with a particular biological outcome.

A review of the available literature indicates that comprehensive SAR studies for this compound have not been reported. Such studies would be essential for the rational design of more potent or selective derivatives if a biological target is identified.

Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

Currently, there are no specific docking or ligand-protein interaction studies for this compound reported in the scientific literature. Identifying a biological target for this compound would be the first step towards conducting such insightful computational analyses.

Emerging Research Directions and Future Perspectives

Exploration in Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for destruction by the proteasome.

PROTAC ComponentFunctionRelevance of n-(6-aminohexyl)acetamide
Warhead Binds to the Protein of Interest (POI)Can be attached to the primary amine end of the linker.
Linker Connects the warhead and the E3 ligase ligandThe hexyl acetamide (B32628) structure provides a flexible and tunable spacer.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL)Can be attached to the acetyl end of the linker scaffold.

Development of Novel Therapeutic and Diagnostic Agents

The utility of this compound and its derivatives extends beyond TPD into the broader development of therapeutics and diagnostics. Its role as a linker is pivotal in conjugating different molecular entities to create novel agents with tailored properties.

In therapeutics, derivatives of this compound are being used to functionalize biopolymers. For instance, sodium hyaluronate has been grafted with a sulfonamide-hydroxamate derivative containing an N-(6-aminohexyl) moiety. nih.govuq.edu.au This creates a biopolymer with enhanced resistance to degradation and the ability to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory diseases like osteoarthritis. nih.govuq.edu.au The aminohexyl)acetamide scaffold serves to link the MMP-inhibiting warhead to the hyaluronate backbone, creating a promising viscosupplement for treating joint disorders. nih.gov

In diagnostics and biotechnology, the N-(6-aminohexyl) group is widely used to tether biomolecules for purification and analysis. For example, adenine (B156593) nucleotides (ADP, ATP) have been modified at the N6 position with a 6-aminohexyl group to create ligands for affinity chromatography. nih.govnih.gov These modified nucleotides can be immobilized on a solid support, such as Sepharose, to selectively capture and purify enzymes that bind to them. nih.gov Similarly, fluorescent dyes can be attached to the terminal amino group of these linkers to create labeled probes for use in various bioassays. jenabioscience.com

Application AreaExample of UseFunction of (aminohexyl)acetamide Scaffold
Therapeutics Functionalization of sodium hyaluronate with an MMP inhibitor. nih.govuq.edu.auCovalently links the therapeutic agent to the polymer backbone.
Diagnostics Immobilization of adenine nucleotides for affinity chromatography. nih.govnih.govServes as a spacer arm to attach the ligand to a solid support.
Bioassays Attachment of fluorescent dyes to nucleotides. jenabioscience.comProvides a reactive handle for labeling biomolecules.

Integration into Advanced Sensing Technologies

The development of advanced biosensors and chemical sensors often relies on the stable immobilization of a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) onto a transducer surface. This compound is a candidate for this application, acting as a molecular bridge to create functionalized surfaces.

The primary amine group can react with various functional groups on a sensor surface (e.g., carboxyl groups on a polymer-coated electrode or N-hydroxysuccinimide esters on a gold surface) to form a stable covalent bond. This process creates a self-assembled monolayer where the acetamide groups are exposed. While the acetamide itself is not highly reactive, the initial 1,6-hexanediamine from which this compound is synthesized is commonly used for surface functionalization. After an initial layer of the diamine is attached, the free amino group can then be used to immobilize the desired sensing molecule. The acetamide group in this compound provides a more hydrophilic and hydrogen-bonding character to the surface compared to a simple alkyl chain, which can be beneficial for maintaining the stability and activity of immobilized biomolecules. This strategy is central to creating sensitive and specific biosensors for detecting biomarkers, pathogens, or environmental contaminants. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of this compound involves the acylation of 1,6-hexanediamine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. While effective, these methods often use hazardous reagents and solvents, generating significant chemical waste. In line with the principles of green chemistry, research is moving towards more sustainable synthetic routes.

Key areas for greening the synthesis of this compound include:

Use of Greener Solvents : Replacing conventional solvents like dichloromethane (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives such as propylene carbonate is a key goal. semanticscholar.org

Biocatalysis : Enzymes offer a highly selective and efficient alternative to chemical catalysts. Lipases can be used to catalyze the acylation of the diamine under mild conditions. uniovi.es Similarly, transaminases could be employed in bienzymatic cascades to produce chiral amines from alcohols, a strategy that could be adapted for producing derivatives of this compound. uniovi.es

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves avoiding the use of protecting groups and choosing reagents that generate minimal byproducts.

Continuous Flow Synthesis : Moving from batch processing to continuous flow systems can improve efficiency, safety, and scalability while reducing waste. unibo.it

Multifunctional Conjugates and Supramolecular Assemblies

The bifunctional nature of this compound makes it an excellent component for constructing complex molecular architectures, including multifunctional conjugates and supramolecular assemblies.

Multifunctional conjugates are single molecules that combine two or more distinct functionalities. For example, this compound can be used as a linker to connect a targeting moiety (like an antibody) to a therapeutic payload (like a chemotherapy drug), a concept central to antibody-drug conjugates (ADCs). nih.gov Its structure allows for the precise placement of different functional units. For instance, a porphyrin-based photosensitizer has been conjugated to other molecules using an this compound derivative, creating a complex structure for potential applications in photodynamic therapy or imaging. nih.gov

In supramolecular chemistry, this compound can participate in the formation of ordered structures held together by non-covalent interactions. The amide group is a strong hydrogen bond donor and acceptor, and the terminal amine can also participate in hydrogen bonding or electrostatic interactions. These interactions can drive the self-assembly of molecules containing this linker into higher-order structures like nanofibers, gels, or vesicles. researchgate.netbeilstein-journals.org Such materials have potential applications in drug delivery, tissue engineering, and responsive materials. For example, Schiff bases derived from this compound have been synthesized to act as ligands for metal ions, forming discrete coordination complexes or extended supramolecular networks. mdpi.com

Q & A

Q. What are the established synthetic routes for N-(6-aminohexyl)acetamide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 1,6-hexanediamine with acetylating agents (e.g., acetyl chloride or acetic anhydride) under controlled pH and temperature. For example, a methanol/1,6-hexanediamine mixture (1:9 v/v) at room temperature overnight yields the product after purification . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize byproducts like over-acetylated species.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H NMR : To confirm the presence of the acetamide methyl group (δ ~2.0 ppm) and amine protons (δ ~1.4–1.6 ppm) .
  • ESI-MS : For molecular weight verification (m/z 158.24 for [M+H]+) .
  • IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and amide carbonyl bands (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) often arise from impurities or structural isomerism. Strategies include:

  • Purification : Solid-phase extraction (SPE) or preparative HPLC to isolate the target compound .
  • Cross-Validation : Comparing experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Isotopic Labeling : Using deuterated solvents or 13C-labeled reagents to clarify ambiguous signals .

Q. What computational methods predict the interactions of this compound with biological targets?

Molecular docking and molecular dynamics (MD) simulations are used to model binding affinities. For instance:

  • Docking Studies : To identify potential binding sites on enzymes like calmodulin, leveraging the compound’s amine group for hydrogen bonding .
  • MD Simulations : To assess stability of ligand-protein complexes over time, focusing on conformational flexibility of the hexyl chain .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

  • Enzyme Inhibition Assays : Measure inhibition of calmodulin-dependent phosphodiesterases using fluorogenic substrates (IC50 ~240 μM reported for related sulfonamide analogs) .
  • Cell Proliferation Studies : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity via MTT assays, noting concentration-dependent effects .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity data for this compound in biological studies?

  • Dose-Response Analysis : Ensure linearity across concentrations to rule out off-target effects at high doses.
  • Comparative Toxicology : Cross-reference with structurally similar compounds (e.g., N-acetylated diamines) to identify trends in LC50 or LD50 values .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may contribute to observed toxicity .

Methodological Tables

Parameter Typical Value/Technique Reference
Molecular Weight158.245 g/mol
Synthetic Yield60–75% (methanol/hexanediamine method)
Calmodulin Inhibition (IC50)240 μM (analogous sulfonamide)
Key NMR Shifts (DMSO-d6)δ 2.0 (CH3CO), δ 1.4–1.6 (NH2)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.